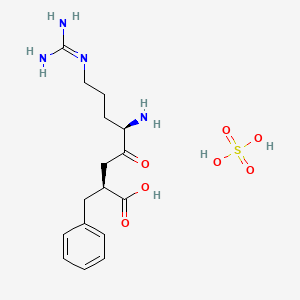
(2R,5S)-5-Amino-8-guanidino-4-oxo-2-phenylmethyloctanoic acid sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,5S)-5-Amino-8-guanidino-4-oxo-2-phenylmethyloctanoic acid sulfate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes amino, guanidino, and oxo groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-5-Amino-8-guanidino-4-oxo-2-phenylmethyloctanoic acid sulfate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. One common approach involves the use of amino acid derivatives as starting materials, followed by a series of reactions such as amidation, guanidination, and oxidation .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
(2R,5S)-5-Amino-8-guanidino-4-oxo-2-phenylmethyloctanoic acid sulfate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: Substitution reactions can be used to replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure optimal yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo or carboxyl groups, while reduction could produce hydroxyl derivatives. Substitution reactions can result in a wide range of modified compounds with different functional groups.
科学研究应用
Chemistry
In chemistry, (2R,5S)-5-Amino-8-guanidino-4-oxo-2-phenylmethyloctanoic acid sulfate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and other biomolecules. Its guanidino group, in particular, is known to interact with various biological targets, making it a valuable tool for probing biochemical pathways and mechanisms .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets suggests that it could be used in the development of new drugs for treating various diseases, including neurological disorders and metabolic conditions .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in fields such as pharmaceuticals, agrochemicals, and materials science .
作用机制
The mechanism of action of (2R,5S)-5-Amino-8-guanidino-4-oxo-2-phenylmethyloctanoic acid sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The guanidino group is known to form strong interactions with negatively charged sites on proteins, which can modulate their activity and function . Additionally, the compound’s oxo and amino groups can participate in hydrogen bonding and other interactions that influence its biological activity .
相似化合物的比较
Similar Compounds
- (1S,2R,5S)-5-Amino-2-fluorocyclohex-3-enecarboxylic acid
- (2R,5R)-2-Amino-5-hydroxyhexanoic acid
- 2-Methylamino-1-phenylpropanol
Uniqueness
Compared to these similar compounds, (2R,5S)-5-Amino-8-guanidino-4-oxo-2-phenylmethyloctanoic acid sulfate stands out due to its unique combination of functional groups. The presence of both guanidino and oxo groups provides distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
属性
分子式 |
C16H26N4O7S |
|---|---|
分子量 |
418.5 g/mol |
IUPAC 名称 |
(2S,5R)-5-amino-2-benzyl-8-(diaminomethylideneamino)-4-oxooctanoic acid;sulfuric acid |
InChI |
InChI=1S/C16H24N4O3.H2O4S/c17-13(7-4-8-20-16(18)19)14(21)10-12(15(22)23)9-11-5-2-1-3-6-11;1-5(2,3)4/h1-3,5-6,12-13H,4,7-10,17H2,(H,22,23)(H4,18,19,20);(H2,1,2,3,4)/t12-,13+;/m0./s1 |
InChI 键 |
ATNQLNFXRFGXDX-JHEYCYPBSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](CC(=O)[C@@H](CCCN=C(N)N)N)C(=O)O.OS(=O)(=O)O |
规范 SMILES |
C1=CC=C(C=C1)CC(CC(=O)C(CCCN=C(N)N)N)C(=O)O.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(5-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13781128.png)
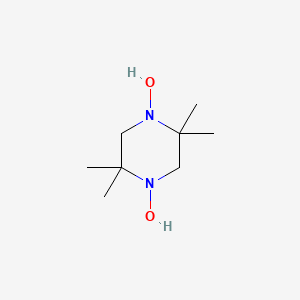
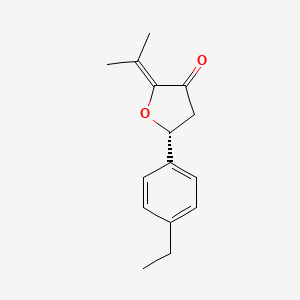
![2-benzo[f]quinolin-4-ium-4-yl-1-(4-phenylphenyl)ethanone;bromide](/img/structure/B13781147.png)

![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxodecyl)amino]ethyl]-, disodium salt](/img/structure/B13781154.png)
![3H-Indolium, 5-chloro-2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride](/img/structure/B13781157.png)

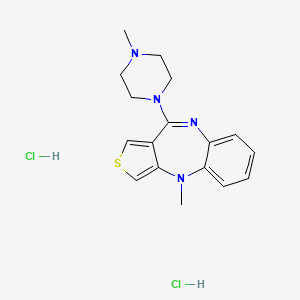
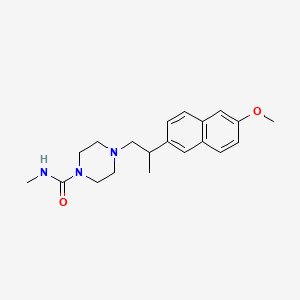
![2-Amino-2-(4-{[2-(methyloxy)ethyl]oxy}phenyl)acetamide](/img/structure/B13781176.png)


